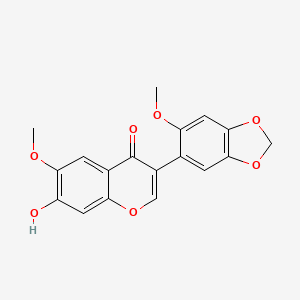
Dalpatein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dalpatein is an methoxyisoflavone having methoxy substituents at the 6- and 2'-positions, a hydroxy group at position 7 and a methylenedioxy moiety at the 4'- and 5'-positions. It is a methoxyisoflavone, a member of 7-hydroxyisoflavones and a member of benzodioxoles. It derives from an isoflavone. It is a conjugate acid of a dalpatein(1-).
Applications De Recherche Scientifique
Antithrombotic Effects in Cancer Patients
- Dalteparin, a low molecular weight heparin, has been investigated for its potential antineoplastic effects. A study showed that dalteparin improved survival rates in cancer patients with solid tumors and acute venous thromboembolism, especially in those without metastatic disease at the time of the thromboembolic event. Further studies are suggested to explore these findings (Lee et al., 2005).
- Another study, the Fragmin in Acute Myocardial Infarction (FRAMI) Study, explored the efficacy and safety of dalteparin in preventing arterial thromboembolism post-acute anterior myocardial infarction. Dalteparin was found to significantly reduce left ventricular thrombus formation, although it was associated with increased hemorrhagic risk (Kontny et al., 1997).
- The Fragmin Advanced Malignancy Outcome Study (FAMOUS) investigated the influence of dalteparin on survival in patients with advanced cancer. The study did not find a significant improvement in 1-year survival rates with dalteparin administration but noted improved survival in a subgroup of patients with a better prognosis, suggesting a potential modifying effect of dalteparin on tumor biology (Kakkar et al., 2004).
Cardiovascular Applications
- The dal-PLAQUE study was designed to assess the effect of dalcetrapib on imaging measures of plaque inflammation and plaque burden. It aimed to understand if dalcetrapib, which modulates cholesteryl ester transfer protein and increases high-density lipoprotein cholesterol, could reduce the progression of atherosclerotic disease and thereby decrease cardiovascular morbidity and mortality. Results were expected to provide important information on the effects of dalcetrapib on markers of inflammation and atherosclerotic plaque burden (Fayad et al., 2011).
- A study conducted by Leizorovicz et al. (2004) demonstrated that dalteparin once daily halved the rate of venous thromboembolism with a low risk of bleeding in acutely ill medical patients. This research highlighted the potential of dalteparin in the prevention of venous thromboembolism in this patient group (Leizorovicz et al., 2004).
Venous Thromboembolism Prevention in Cancer
- Research by Lee et al. (2003) compared the efficacy of low-molecular-weight heparin (dalteparin) with that of an oral anticoagulant agent in preventing recurrent thrombosis in patients with cancer. The study found that dalteparin was more effective than the oral anticoagulant in reducing the risk of recurrent thromboembolism without increasing the risk of bleeding (Lee et al., 2003).
Pharmacogenetics and Cardiovascular Events
- The dal-GenE trial was a pharmacogenetic study that tested the hypothesis that the effect of dalcetrapib on cardiovascular events was influenced by an adenylate cyclase type 9 gene polymorphism. Although the study concluded that dalcetrapib did not significantly reduce the risk of ischemic cardiovascular events, it suggested that a new trial would be needed to test the pharmacogenetic hypothesis in patients with the AA genotype (Tardif et al., 2022).
Propriétés
Nom du produit |
Dalpatein |
|---|---|
Formule moléculaire |
C18H14O7 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
7-hydroxy-6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C18H14O7/c1-21-13-6-17-16(24-8-25-17)3-9(13)11-7-23-14-5-12(19)15(22-2)4-10(14)18(11)20/h3-7,19H,8H2,1-2H3 |
Clé InChI |
GYUPEJCNVAKZSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)O)OCO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



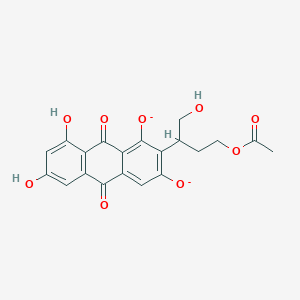
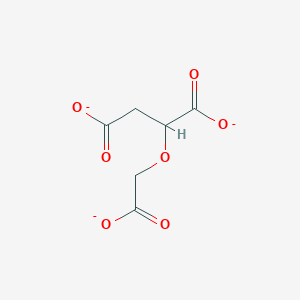
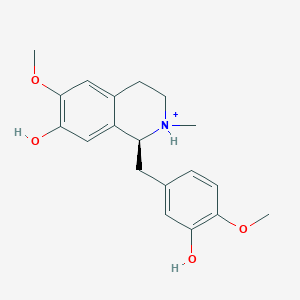
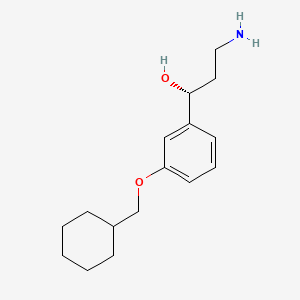
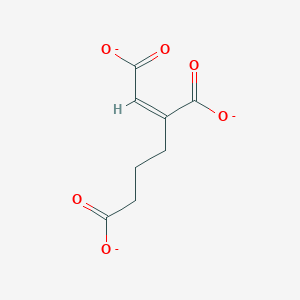
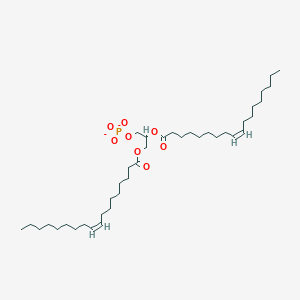
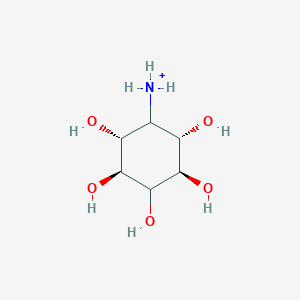
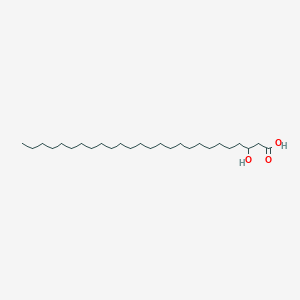
![(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B1264545.png)
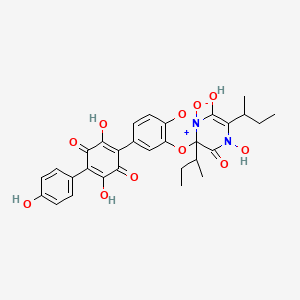
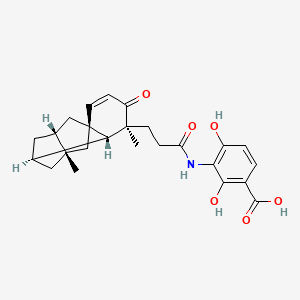
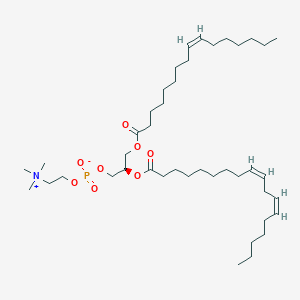
![1-[(9E)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264552.png)
![3-Hydroxystearoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1264553.png)